

An In-depth Technical Guide to the Biological Activity of TCS 2314

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Compound of Interest

Compound Name: TCS 2314

Cat. No.: B1681249

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

TCS 2314 is a potent and selective small-molecule antagonist of the integrin very late antigen-4 (VLA-4), also known as $\alpha 4\beta 1$.^{[1][2][3][4][5]} Its primary biological activity is the inhibition of VLA-4-mediated cell adhesion, which plays a crucial role in the inflammatory cascade by preventing the activation and recruitment of leukocytes to sites of inflammation.

Quantitative Data Presentation

The primary inhibitory activity of **TCS 2314** has been quantified by its half-maximal inhibitory concentration (IC₅₀). While extensive quantitative data such as binding affinity (K_d) and specific dose-response curves for **TCS 2314** are not readily available in the public domain, the available data from its initial discovery and commercial suppliers are summarized below.

Parameter	Value	Target	Assay Type	Reference
IC ₅₀	4.4 nM	Human VLA-4	Cell-based adhesion assay	
IC ₅₀	5.4 nM	Human VLA-4	Cell/protein or protein/protein binding assay	

Selectivity Profile of Compound 14e (TCS 2314)

The original discovery publication for a compound identified as "14e," which is understood to be **TCS 2314**, provides crucial selectivity data against other integrins. This high selectivity for VLA-4 is a key characteristic of its pharmacological profile.

Integrin Target	IC50 (nM)	Fold Selectivity vs. VLA-4 ($\alpha4\beta1$)
VLA-4 ($\alpha4\beta1$)	5.4	-
$\alpha L\beta2$	>10000	>1850
$\alpha4\beta7$	230	42.6
$\alpha I I b\beta3$	>10000	>1850

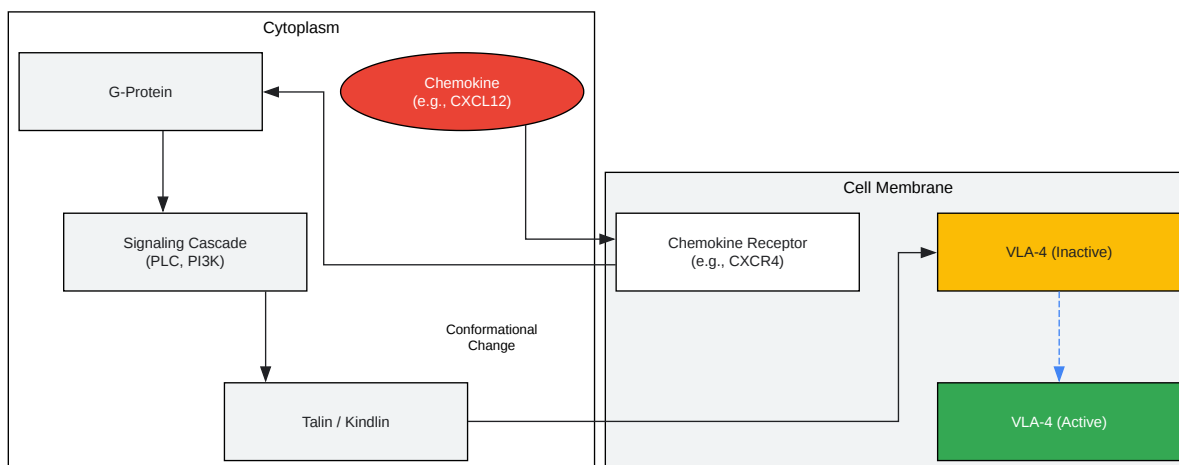
Data from Muro F, et al. (2009).

Signaling Pathways

TCS 2314, as a VLA-4 antagonist, modulates intracellular signaling pathways that are critical for cell adhesion, migration, and survival. VLA-4 signaling is bidirectional, encompassing both "inside-out" and "outside-in" pathways.

"Inside-Out" Signaling: VLA-4 Activation

"Inside-out" signaling refers to the intracellular events that lead to a conformational change in the VLA-4 integrin, increasing its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This process is initiated by cellular activation through other surface receptors, like chemokine or antigen receptors. **TCS 2314** does not directly interfere with this activation cascade but rather blocks the subsequent binding of the activated VLA-4 to its ligands.

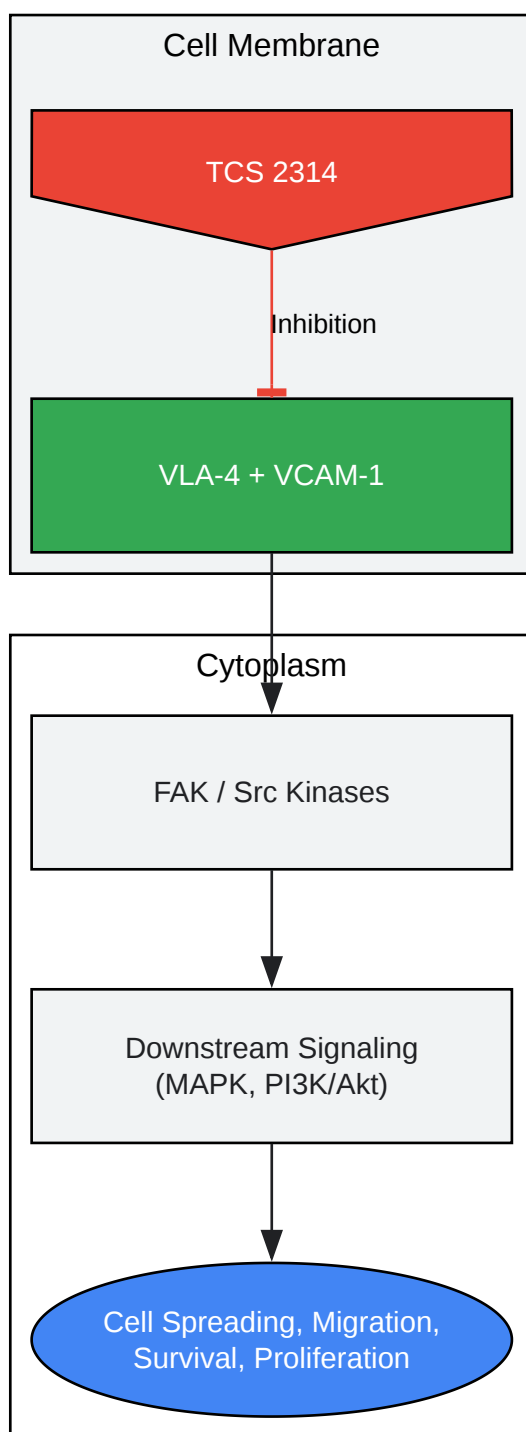


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VLA-4 "Inside-Out" Activation Pathway

"Outside-In" Signaling: Post-Ligand Binding Events

"Outside-in" signaling is initiated upon the binding of VLA-4 to its ligands. This engagement triggers a cascade of intracellular events that influence cell behavior, including cell spreading, migration, proliferation, and survival. By blocking the initial ligand binding, **TCS 2314** effectively prevents the initiation of this "outside-in" signaling cascade.



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Inhibition of VLA-4 "Outside-In" Signaling by **TCS 2314**

Experimental Protocols

The primary method for evaluating the biological activity of VLA-4 antagonists like **TCS 2314** is the in vitro leukocyte-endothelium adhesion assay. This assay mimics the physiological process of leukocyte attachment to the vascular endothelium.

Leukocyte-Endothelium Adhesion Assay

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells by **TCS 2314**.

Materials:

- Cells:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Leukocyte cell line (e.g., Jurkat, U937) or primary leukocytes
- Reagents:
 - **TCS 2314**
 - Cell culture media (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin
 - Trypsin-EDTA
 - Bovine Serum Albumin (BSA)
 - Tumor Necrosis Factor-alpha (TNF- α)
 - Calcein-AM (or other fluorescent cell stain)
 - Phosphate Buffered Saline (PBS)
 - Lysis Buffer
- Equipment:

- 96-well black, clear-bottom tissue culture plates
- CO2 incubator (37°C, 5% CO2)
- Fluorescence microplate reader
- Inverted microscope

Methodology:

- Endothelial Cell Monolayer Preparation:

1. Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer within 24-48 hours.
2. Culture the HUVECs in EGM-2 medium in a CO2 incubator.
3. Once confluent, treat the HUVEC monolayer with TNF- α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of VCAM-1.

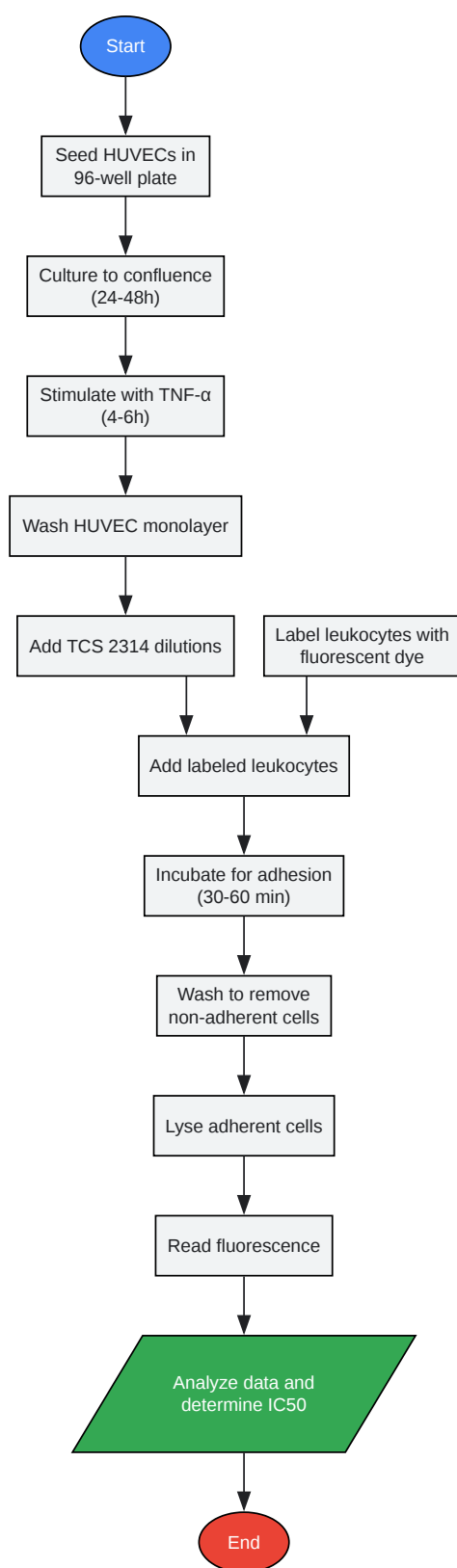
- Leukocyte Preparation and Labeling:

1. Culture the leukocyte cell line in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin.
2. Harvest the leukocytes and wash with serum-free medium.
3. Resuspend the cells in serum-free medium containing Calcein-AM (e.g., 5 μ M) and incubate for 30 minutes at 37°C to fluorescently label the cells.
4. Wash the labeled leukocytes twice with serum-free medium to remove excess dye.
5. Resuspend the labeled leukocytes in adhesion buffer (e.g., RPMI-1640 with 0.1% BSA).

- Adhesion Assay:

1. Wash the TNF- α -stimulated HUVEC monolayer with adhesion buffer.
2. Prepare serial dilutions of **TCS 2314** in adhesion buffer.

3. Add the **TCS 2314** dilutions or vehicle control to the wells containing the HUVEC monolayer.
 4. Add the fluorescently labeled leukocyte suspension to each well.
 5. Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for leukocyte adhesion.
- Quantification of Adhesion:
 1. Gently wash the wells with pre-warmed PBS to remove non-adherent leukocytes. Repeat the wash 2-3 times.
 2. Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.
 3. Measure the fluorescence intensity in each well using a fluorescence microplate reader (e.g., excitation/emission of ~485/520 nm for Calcein-AM).
 - Data Analysis:
 1. Calculate the percentage of adhesion for each concentration of **TCS 2314** relative to the vehicle control.
 2. Plot the percentage of adhesion against the log concentration of **TCS 2314** to generate a dose-response curve.
 3. Determine the IC50 value from the dose-response curve using non-linear regression analysis.



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Workflow for Leukocyte-Endothelium Adhesion Assay

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